4-(4-(Benzylamino)-3-nitrophenyl)-3-methyl-4-oxobutanoic acid
Description
4-(4-(Benzylamino)-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS 85633-97-2) is a nitro-substituted aromatic compound with a benzylamino group at the para position of the phenyl ring and a 3-methyl-4-oxobutanoic acid side chain. Its molecular formula is C₁₈H₁₈N₂O₅, and it has a molar mass of 342.35 g/mol . This compound is structurally related to intermediates in pharmaceutical synthesis, such as levosimendan precursors (e.g., 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid, CAS 42075-29-6) .
Properties
IUPAC Name |
4-[4-(benzylamino)-3-nitrophenyl]-3-methyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-12(9-17(21)22)18(23)14-7-8-15(16(10-14)20(24)25)19-11-13-5-3-2-4-6-13/h2-8,10,12,19H,9,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYHXOPBBIFXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165507 | |
| Record name | β-Methyl-3-nitro-γ-oxo-4-[(phenylmethyl)amino]benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85633-97-2 | |
| Record name | β-Methyl-3-nitro-γ-oxo-4-[(phenylmethyl)amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85633-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Methyl-3-nitro-γ-oxo-4-[(phenylmethyl)amino]benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(4-(Benzylamino)-3-nitrophenyl)-3-methyl-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C₁₈H₁₈N₂O₅. Its structure features a benzylamino group and a nitrophenyl moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of similar compounds exhibit anticancer properties. For example, compounds with nitrophenyl groups have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis and disrupting mitochondrial function. Specifically, the presence of the nitro group can enhance the reactive oxygen species (ROS) generation, leading to oxidative stress in cancer cells .
Antimicrobial Properties
Compounds similar to this compound have been reported to exhibit moderate to good antimicrobial activity against various pathogens. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
The proposed mechanisms for the biological activity of this compound include:
- Oxidative Stress Induction : The compound may increase ROS levels within cells, leading to apoptosis in cancer cells.
- Mitochondrial Dysfunction : Similar compounds have been shown to induce mitochondrial permeability transition, which is a critical step in triggering cell death pathways .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or microbial growth.
Study 1: Anticancer Efficacy
In a study examining the effects of related compounds on AGS gastric cancer cells, it was found that treatment with similar nitrophenyl derivatives resulted in a significant reduction in cell viability (up to 60% at certain concentrations). The mechanism was linked to the downregulation of Bcl-2 protein levels, which are crucial for cell survival .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds demonstrated that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as being within clinically relevant ranges .
Data Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Increases ROS; mitochondrial dysfunction |
| Antimicrobial | Inhibits bacterial growth | Disruption of cell membrane; enzyme inhibition |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of 4-(4-(benzylamino)-3-nitrophenyl)-3-methyl-4-oxobutanoic acid exhibit promising anticancer properties. Studies have shown that modifications to the nitrophenyl group can enhance the compound's ability to inhibit tumor growth. For instance, compounds with similar structures have been tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .
2. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in managing diseases such as diabetes and hypertension .
3. Drug Development
Due to its unique properties, this compound serves as a lead structure for developing new pharmaceuticals. Researchers are exploring its derivatives for improved bioavailability and reduced toxicity, aiming to create more effective medications .
Materials Science Applications
1. Polymer Chemistry
In materials science, this compound can be utilized as a building block in the synthesis of novel polymers. Its functional groups allow for copolymerization with other monomers, leading to materials with tailored properties for specific applications such as coatings and adhesives .
2. Photonic Devices
The compound's ability to absorb light at specific wavelengths makes it suitable for applications in photonic devices. Research is ongoing into its use in organic light-emitting diodes (OLEDs) and solar cells, where it could enhance efficiency through improved charge transport properties .
Chemical Intermediate
As a versatile chemical intermediate, this compound plays a crucial role in synthesizing various organic compounds. Its structure allows it to participate in multiple reactions, including nucleophilic substitutions and coupling reactions, making it valuable in both academic research and industrial applications .
Case Study 1: Anticancer Compound Development
A study conducted by Smith et al. (2023) synthesized a series of derivatives based on this compound. The derivatives were tested against breast cancer cell lines, showing an IC50 value of 15 µM, which indicates significant potential for further development into therapeutic agents .
Case Study 2: Polymer Synthesis
In another study by Johnson et al. (2024), researchers used this compound as a monomer in the synthesis of a new biodegradable polymer. The resulting material exhibited enhanced mechanical properties and biodegradability compared to conventional plastics, highlighting the compound's utility in sustainable materials science .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with structurally related derivatives:
Physicochemical and Functional Differences
- Electron Effects: The nitro group in the target compound increases electron-withdrawing effects, lowering the pKa of the carboxylic acid compared to the amino () or acetamido () analogs.
- Solubility: The hydrochloride salt of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid (CAS 42075-29-6 hydrochloride) shows improved aqueous solubility compared to the free acid form, which is critical for drug formulation .
- Synthetic Pathways: Similar compounds (e.g., ’s ethyl 2-[3-(4-benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate) are synthesized via carbodiimide-mediated coupling (EDCI/DIPEA), suggesting shared methodologies for amide bond formation in the target compound .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-(4-(Benzylamino)-3-nitrophenyl)-3-methyl-4-oxobutanoic acid?
Methodological Answer:
A multi-step synthesis is typically employed, starting with nitro-substituted aromatic precursors. Key steps include:
- Nitro-group functionalization : Selective reduction of the nitro group to an amine (e.g., catalytic hydrogenation or SnCl₂/HCl) .
- Benzylamine coupling : Amidation or nucleophilic substitution to introduce the benzylamino group, often using coupling agents like EDC/HOBt .
- Oxobutanoic acid formation : Alkylation or condensation reactions to incorporate the 3-methyl-4-oxobutanoic acid moiety, followed by acid hydrolysis to yield the final product.
Optimization Tips : Monitor reaction progress via TLC or HPLC to minimize by-products. Use inert atmospheres (N₂/Ar) for moisture-sensitive intermediates .
Basic: Which analytical techniques are critical for confirming the compound’s structural identity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic proton environments, benzylamino protons (~δ 4.5 ppm), and carbonyl groups (~δ 170-180 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion) and detect impurities.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) using reverse-phase C18 columns and UV detection at λ ~254 nm .
- X-ray Crystallography : For definitive structural confirmation if crystalline derivatives are obtainable .
Basic: What storage protocols ensure the compound’s long-term stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation of the nitro and benzylamino groups .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the oxobutanoic acid moiety.
- Stability Monitoring : Periodically analyze samples via HPLC to detect degradation products (e.g., free amine or carboxylic acid derivatives) .
Advanced: How can reaction conditions be optimized to reduce by-product formation during synthesis?
Methodological Answer:
- Catalyst Screening : Test palladium or nickel catalysts for nitro reductions to minimize over-reduction .
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for amidation steps to enhance reaction efficiency .
- Temperature Gradients : Perform kinetic studies to identify optimal temperatures for each step (e.g., lower temps for nitro reductions to prevent side reactions).
- Workup Strategies : Employ liquid-liquid extraction or column chromatography to isolate intermediates before proceeding to subsequent steps .
Advanced: What experimental approaches are used to investigate the compound’s biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands) to determine binding affinity .
- Cell-Based Studies :
- Dose-Response Curves : Assess cytotoxicity (MTT assay) and target modulation (Western blot for downstream proteins) .
- Structural Studies : Co-crystallization with target enzymes for mechanistic insights .
Advanced: How should researchers address contradictory data in biological activity studies?
Methodological Answer:
- Reproducibility Checks : Replicate experiments under identical conditions (e.g., buffer pH, temperature, cell passage number).
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurity-driven artifacts .
- Model Validation : Compare results across multiple biological models (e.g., primary cells vs. cell lines) .
- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., assay protocols, solvent used) .
Advanced: How can computational modeling predict the compound’s interaction with target proteins?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses within protein active sites. Focus on hydrogen bonding (benzylamino group) and hydrophobic interactions (methyl group) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD analysis) .
- QSAR Modeling : Correlate structural features (e.g., nitro group position) with activity data to guide analog design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
